

8-Chloroisoquinolin-5-amine: Mechanism of Action & Technical Guide

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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

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Executive Summary

8-Chloroisoquinolin-5-amine is a specialized heterocyclic building block used in the rational design of ATP-competitive kinase inhibitors. It is distinct from generic isoquinolines due to the specific 8-chloro substitution, which modulates lipophilicity and steric fit within the kinase ATP-binding pocket, and the 5-amino group, which serves as a reactive handle for coupling to form biaryl-amine motifs.

Its primary biological relevance lies in the synthesis of CHK1 inhibitors, which are investigated for their ability to induce synthetic lethality in p53-deficient cancer cells.

Feature	Specification
CAS Number	934554-41-3
Molecular Formula	C ₉ H ₇ ClN ₂
Primary Target Class	Serine/Threonine Kinases (specifically CHK1)
Mechanism Class	ATP-Competitive Inhibition (Scaffold)
Key Application	Synthesis of "Bicycylaryl-aryl-amine" inhibitors (e.g., CRT patent series)

Mechanism of Action: CHK1 Inhibition

While **8-Chloroisoquinolin-5-amine** is a precursor, the active agents derived from it function by inhibiting Checkpoint Kinase 1 (CHK1). The mechanism described below applies to inhibitors incorporating this specific scaffold.

The Target: Checkpoint Kinase 1 (CHK1)

CHK1 is a central effector of the DNA Damage Response (DDR) pathway. When DNA damage (single-strand breaks) occurs, ATR phosphorylates CHK1, activating it.

- **Normal Function:** Activated CHK1 phosphorylates Cdc25 phosphatases (Cdc25A, Cdc25C), marking them for degradation or nuclear exclusion. This prevents the activation of CDK1/2, halting the cell cycle at S and G2/M checkpoints to allow time for DNA repair.
- **Inhibition Mechanism:** Compounds utilizing the **8-chloroisoquinolin-5-amine** core bind to the ATP-binding cleft of CHK1. This prevents CHK1 from phosphorylating Cdc25.
- **Therapeutic Outcome:** In cancer cells (which often lack a functional G1 checkpoint due to p53 mutations), inhibiting CHK1 removes the remaining S/G2 checkpoints. The cell proceeds into mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.

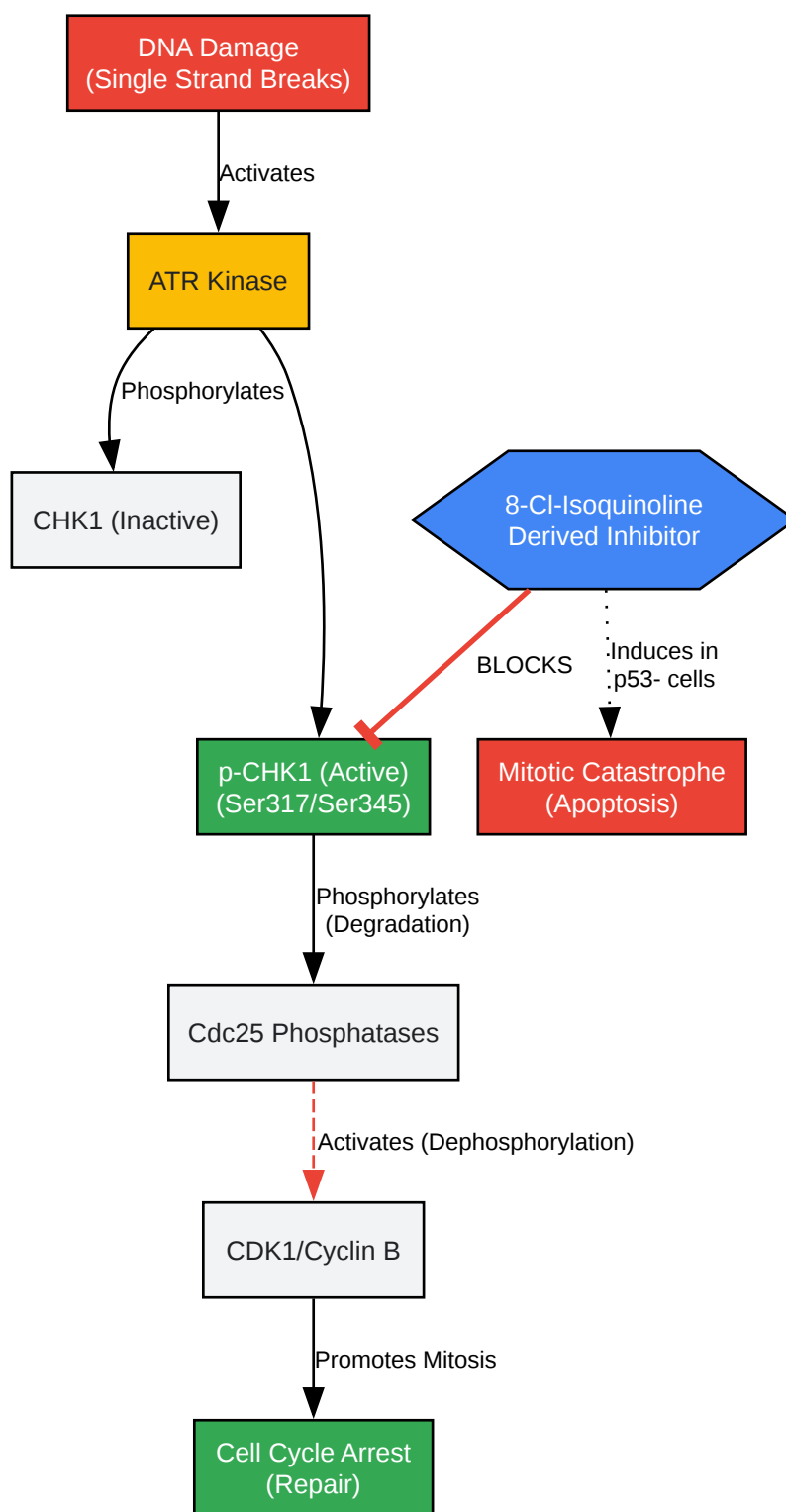
Structural Pharmacology (SAR)

The **8-Chloroisoquinolin-5-amine** scaffold contributes three critical interactions to the inhibitor's potency:

- **Hinge Binding (Isoquinoline N/Amino):** The nitrogen atoms in the isoquinoline ring and the attached amine (often converted to a urea or secondary amine) form hydrogen bonds with the kinase hinge region (typically Glu85 or Cys87 in CHK1).
- **Hydrophobic Pocket Filling (8-Chloro):** The chlorine atom at position 8 is a lipophilic moiety that occupies a specific hydrophobic pocket near the gatekeeper residue. This increases potency compared to the unsubstituted isoquinoline by displacing water and improving van der Waals contacts.
- **Vector Positioning (5-Amino):** The amino group at position 5 directs the rest of the molecule (the "tail") towards the solvent-exposed region or the ribose-binding pocket, allowing for modular optimization of pharmacokinetic properties.

Pathway Visualization

The following diagram illustrates the signaling cascade where the inhibitor acts.



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Caption: The ATR-CHK1-Cdc25 pathway. The inhibitor blocks CHK1, preventing cell cycle arrest and forcing cells with damaged DNA into mitotic catastrophe.

Chemical Synthesis & Utilization

For researchers utilizing this building block, the primary reaction is the functionalization of the 5-amino group.

Synthesis of the Scaffold

If not purchased commercially, **8-chloroisoquinolin-5-amine** can be synthesized via:

- Nitration: Nitration of 8-chloroisoquinoline (at the 5-position).[1]
- Reduction: Catalytic hydrogenation (e.g., Fe/HCl or H₂/Pd-C) of 8-chloro-5-nitroisoquinoline to the amine.

Coupling Protocol (General Procedure)

The 5-amino group is typically coupled with aryl halides to form the biaryl-amine core characteristic of CRT-patent inhibitors.

Reaction Type: Buchwald-Hartwig Amination Reagents:

- Substrate A: **8-Chloroisoquinolin-5-amine** (1.0 eq)
- Substrate B: Aryl Bromide/Iodide (e.g., substituted pyrazine or pyridine) (1.1 eq)
- Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos or BINAP (10 mol%)
- Base: Cs₂CO₃ or NaOtBu (2.0 eq)
- Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

- Inerting: Charge a microwave vial or Schlenk flask with Substrate A, Substrate B, Base, and Ligand. Purge with Argon/N₂ for 5 minutes.
- Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.

- Solvation: Add anhydrous solvent via syringe.
- Heating: Heat to 100°C (oil bath) or 120°C (microwave) for 2–12 hours. Monitor by LC-MS.
- Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Experimental Validation Protocols

To validate the activity of compounds derived from this scaffold, the following assays are standard.

In Vitro Kinase Assay (ADP-Glo)

Quantifies the inhibition of recombinant CHK1 activity.

Parameter	Condition
Enzyme	Recombinant Human CHK1 (0.5–2 nM)
Substrate	CHKtide peptide (KKKVSRSGLYRSPSPENLNRPR)
ATP Concentration	10 μ M (at K_m)
Incubation	60 minutes at Room Temperature
Readout	Luminescence (ADP-Glo reagent)
Control	Staurosporine (Positive Control)

Cellular Biomarker Assay (Western Blot)

Confirms target engagement in cells (e.g., HT29 or U2OS cancer lines).

- Treatment: Treat cells with inhibitor (0.1–10 μ M) for 1 hour.
- Induction: Induce DNA damage with Gemcitabine (100 nM) or Hydroxyurea (2 mM) for 2–4 hours.

- Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
- Detection:
 - p-CHK1 (Ser345): Should increase (inhibition prevents autophosphorylation turnover or traps the complex, though this varies by inhibitor type; often p-CHK1 accumulates due to feedback loops).
 - p-Cdc25C (Ser216): Should decrease (direct downstream target).
 - p-H2AX (Ser139): Marker of DNA damage (should persist or increase).

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